molecular formula C14H16N2O2 B14892518 1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide

1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide

Cat. No.: B14892518
M. Wt: 244.29 g/mol
InChI Key: WYODLQFITWIDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and a methoxyphenyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide typically involves the reaction of 3-methoxyaniline with cyclopentanone in the presence of a cyanoacetylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyano-N-(2-methoxyphenyl)cyclopentane-1-carboxamide
  • 1-cyano-N-(4-methoxyphenyl)cyclopentane-1-carboxamide
  • 1-cyano-N-(3-ethoxyphenyl)cyclopentane-1-carboxamide

Uniqueness

1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-cyano-N-(3-methoxyphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C14H16N2O2/c1-18-12-6-4-5-11(9-12)16-13(17)14(10-15)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,16,17)

InChI Key

WYODLQFITWIDCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2(CCCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.